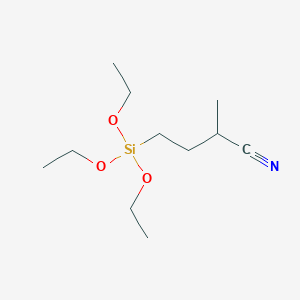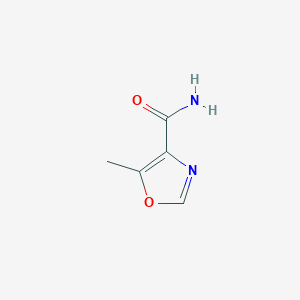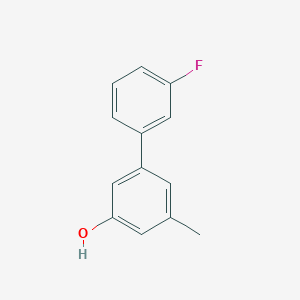
5-(3-Fluorophenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-3-methylphenol, 95% (5-FP-3-MP) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C7H7FO. 5-FP-3-MP is a colorless, volatile liquid with a boiling point of 114-115°C and a melting point of 12-14°C. It is a weakly acidic compound with a pKa of 8.1. 5-FP-3-MP is widely used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-3-methylphenol, 95% is not yet fully understood. However, it is known that the compound acts as a catalyst in a variety of chemical reactions. It is believed that the compound acts as a proton donor, donating protons to other molecules in the reaction. This helps to facilitate the reaction and increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-methylphenol, 95% are not yet fully understood. However, it is known that the compound is a weakly acidic compound with a pKa of 8.1. This suggests that the compound could have some effect on the pH of a solution, though the exact effect is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments include its low cost and its availability. The compound is widely available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation.
The main limitation of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments is its volatility. The compound is a volatile liquid, meaning that it can easily evaporate and be lost during the course of an experiment. Additionally, the compound is a weakly acidic compound, meaning that it can interact with other compounds in a solution and thus affect the outcome of an experiment.
Zukünftige Richtungen
The future directions for research on 5-(3-Fluorophenyl)-3-methylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of the compound and its use as a catalyst in a variety of reactions could provide useful insights. Additionally, further research into the stability of the compound and its potential toxicity could help to better understand its potential applications. Finally, research into the potential use of the compound in drug design and development could provide new insights into its potential therapeutic applications.
Synthesemethoden
5-(3-Fluorophenyl)-3-methylphenol, 95% is synthesized through the reaction of 3-methylphenol and 3-fluorobenzaldehyde in the presence of an acid catalyst like sulfuric acid. The reaction is carried out at a temperature of 80-100°C for 30 minutes. The reaction yields a colorless liquid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. It is also used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and fragrances.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCMHHCIWDBONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628967 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-methylphenol | |
CAS RN |
1226518-57-5 |
Source


|
| Record name | 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

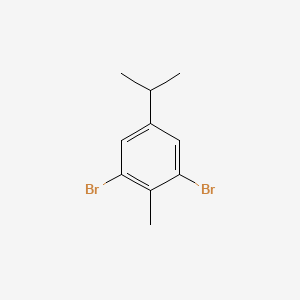
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

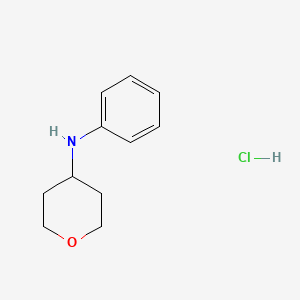
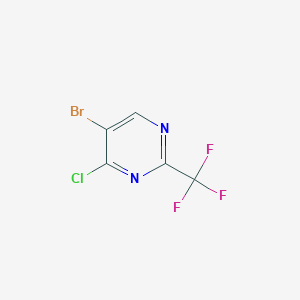


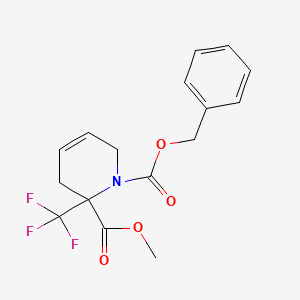
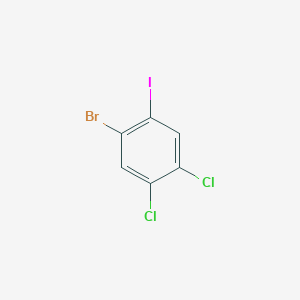

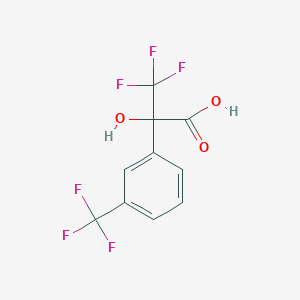
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
